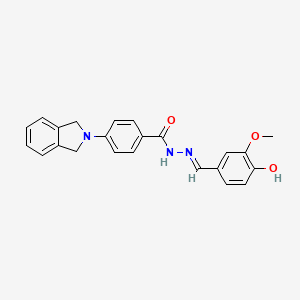![molecular formula C23H26F3NO4 B6113353 [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6113353.png)
[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone, also known as TFPPM, is a synthetic compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act on multiple targets in the body. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and modulate the activity of neurotransmitters in the brain. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to improve cognitive function and reduce pain in animal models.
实验室实验的优点和局限性
One advantage of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is its potential as a therapeutic agent for various diseases. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation is that the mechanism of action of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone. One direction is to further investigate its potential as a therapeutic agent for cancer, neurodegenerative disorders, and pain management. Another direction is to better understand its mechanism of action and identify its molecular targets in the body. Additionally, future research could focus on optimizing the synthesis of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone to improve yields and purity.
合成方法
The synthesis of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone involves several steps, including the reaction of 3-trifluoromethylbenzaldehyde with 2,3,4-trimethoxybenzylamine to form an intermediate. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product, [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone. The synthesis of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been optimized to improve yields and purity.
科学研究应用
[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to have neuroprotective effects and improve cognitive function. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been studied for its potential as a pain medication, as it has been shown to reduce pain in animal models.
属性
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c1-29-19-10-9-17(21(30-2)22(19)31-3)14-27-11-5-7-16(13-27)20(28)15-6-4-8-18(12-15)23(24,25)26/h4,6,8-10,12,16H,5,7,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRIYLNSNFNHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-furamide](/img/structure/B6113274.png)

![2-[(2-chlorobenzyl)thio]-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6113287.png)
![(3-isopropoxyphenyl){1-[2-(1H-tetrazol-1-yl)isonicotinoyl]-3-piperidinyl}methanone](/img/structure/B6113296.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113311.png)

![ethyl 1'-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113330.png)
![4,4,4-trifluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-butanamine](/img/structure/B6113333.png)
![3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6113340.png)

![2-chloro-N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6113367.png)
![3-benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6113374.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B6113387.png)